5-Cyclopropoxy-3-methoxypicolinaldehyde
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Overview
Description
5-Cyclopropoxy-3-methoxypicolinaldehyde is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is an aldehyde derivative of picoline, featuring a cyclopropoxy and a methoxy group attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-methoxypicolinaldehyde typically involves the reaction of 3-methoxypicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Cyclopropoxy-3-methoxypicolinic acid.
Reduction: 5-Cyclopropoxy-3-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-3-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-methoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclopropoxy and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxypicolinaldehyde
- 5-Chloro-2-methoxynicotinaldehyde
- 5,6-Dimethoxypicolinaldehyde
Uniqueness
5-Cyclopropoxy-3-methoxypicolinaldehyde is unique due to the presence of both cyclopropoxy and methoxy groups on the picoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications and synthetic pathways .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-13-10-4-8(14-7-2-3-7)5-11-9(10)6-12/h4-7H,2-3H2,1H3 |
InChI Key |
NPVJJTJMWYEVKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)OC2CC2)C=O |
Origin of Product |
United States |
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